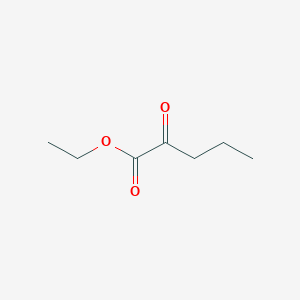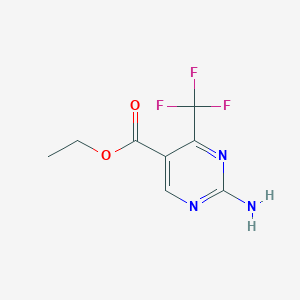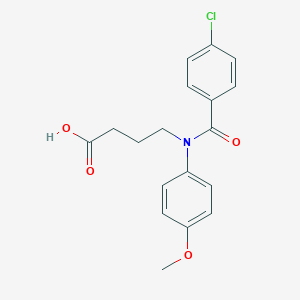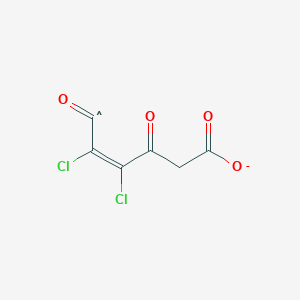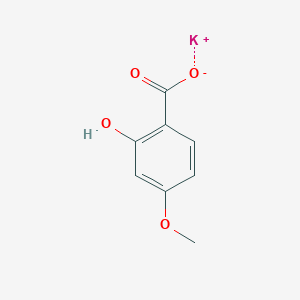
2-(アミノメチル)-3,4-ジクロロアニリン
概要
説明
2-(Aminomethyl)-3,4-dichloroaniline is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of aniline, where the amino group is substituted at the 2-position with an aminomethyl group and the 3,4-positions are substituted with chlorine atoms
科学的研究の応用
2-(Aminomethyl)-3,4-dichloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
Target of Action
2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in 2-(Aminomethyl)-3,4-dichloroaniline contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms
Pharmacokinetics
Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .
Result of Action
The primary result of the action of 2-(Aminomethyl)-3,4-dichloroaniline is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with ammonia or an amine source to form the corresponding Schiff base, which is then reduced to yield the desired compound. Another method involves the direct amination of 3,4-dichlorobenzyl chloride with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-3,4-dichloroaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the chlorine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)-3,4-dichlorobenzylamine
- 2-(Aminomethyl)-3,4-dichlorophenol
- 2-(Aminomethyl)-3,4-dichlorobenzaldehyde
Uniqueness
2-(Aminomethyl)-3,4-dichloroaniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPHGODJXYLKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409449 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147249-42-1 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
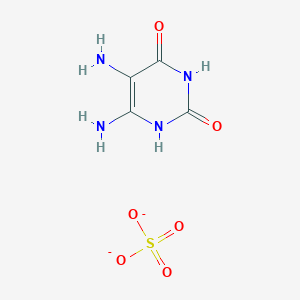
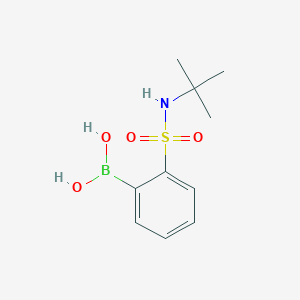
![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B129221.png)
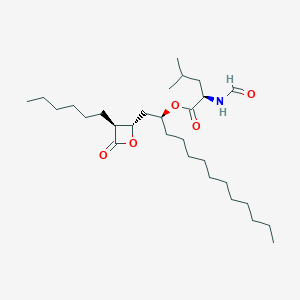

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)


